4-(Methylsulfanyl)-2-(2-phenylethenesulfonamido)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methylsulfanyl)-2-(2-phenylethenesulfonamido)butanoic acid is an organic compound characterized by the presence of a methylsulfanyl group, a phenylethenesulfonamido group, and a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfanyl)-2-(2-phenylethenesulfonamido)butanoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(methylsulfanyl)butanoic acid and 2-phenylethenesulfonyl chloride.
Formation of the Amide Bond: The 2-phenylethenesulfonyl chloride is reacted with an amine derivative of 4-(methylsulfanyl)butanoic acid under basic conditions to form the sulfonamide linkage.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, including:
Batch or Continuous Flow Processes: Depending on the demand, the synthesis could be adapted to batch or continuous flow processes to enhance efficiency and yield.
Catalysts and Solvents: The use of specific catalysts and solvents to improve reaction rates and selectivity.
Quality Control: Implementation of rigorous quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Methylsulfanyl)-2-(2-phenylethenesulfonamido)butanoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phenylethenesulfonamido group can be reduced under hydrogenation conditions to yield the corresponding amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its functional groups.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its sulfonamide group.
Protein Modification: Used in studies involving the modification of proteins and peptides.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly those targeting enzymes or receptors.
Industry
Materials Science:
Mechanism of Action
The mechanism of action of 4-(Methylsulfanyl)-2-(2-phenylethenesulfonamido)butanoic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The phenylethenesulfonamido group can also interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
4-(Methylsulfanyl)butanoic acid: Lacks the phenylethenesulfonamido group, making it less versatile in terms of biological activity.
2-(2-Phenylethenesulfonamido)butanoic acid: Lacks the methylsulfanyl group, which may affect its reactivity and interaction with biological targets.
Uniqueness
4-(Methylsulfanyl)-2-(2-phenylethenesulfonamido)butanoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S2/c1-19-9-7-12(13(15)16)14-20(17,18)10-8-11-5-3-2-4-6-11/h2-6,8,10,12,14H,7,9H2,1H3,(H,15,16)/b10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFAIJDLVZQJNW-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NS(=O)(=O)C=CC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCCC(C(=O)O)NS(=O)(=O)/C=C/C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24833767 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.